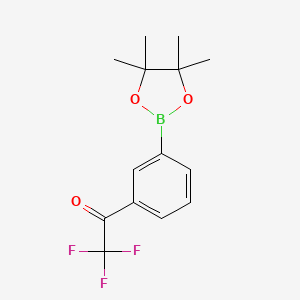
2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone
Vue d'ensemble
Description
“2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone” is a fluorinated building block . It has a molecular formula of C14H16BF3O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoroacetophenone core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving “2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone” are not available in the search results, similar compounds such as 2,2,2-Trifluoroacetophenone have been reported to undergo reactions like asymmetric reduction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.08 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.Applications De Recherche Scientifique
Structural and Conformational Analysis
- The compounds related to 2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone have been synthesized and analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide insights into the molecular structures and conformational properties of these compounds. Density Functional Theory (DFT) has been used to calculate molecular structures and physicochemical properties, aiding in a better understanding of these compounds (Huang et al., 2021).
Synthesis of Enantiomers
- The chemical has been used in the asymmetric synthesis of enantiomers, which are chiral molecules that are mirror images of each other. These enantiomers are important in developing pharmaceuticals and other chemical products with specific desired properties (Demir et al., 2001).
Application in Photoluminescence
- Derivatives of this compound have been utilized in the development of nanoparticles with enhanced brightness and emission tuning capabilities. These nanoparticles have applications in various fields, including bioimaging, sensing, and photovoltaics (Fischer et al., 2013).
Boronated Phosphonium Salts Synthesis
- This compound has been incorporated in the synthesis of boronated phosphonium salts, which have applications in fields such as medicinal chemistry and materials science. These salts have been studied for their cytotoxicity and boron uptake, which is crucial in the development of cancer therapeutics (Morrison et al., 2010).
Development of Hyperbranched Polymers
- It has been used in the synthesis of hyperbranched polymers with controlled degrees of branching. These polymers have potential applications in various industries, including coatings, adhesives, and pharmaceuticals (Segawa et al., 2010).
Photolysis in Photoaffinity Probes
- The compound has been studied for its role in the photolysis of diazirines, which is significant in the context of photoaffinity labeling. This application is particularly important in biochemical studies for understanding molecular interactions (Platz et al., 1991).
Orientations Futures
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-6-9(8-10)11(19)14(16,17)18/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSNNFUDRJNVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725503 | |
| Record name | 2,2,2-Trifluoro-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone | |
CAS RN |
631909-42-7 | |
| Record name | 2,2,2-Trifluoro-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B1398600.png)
![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)
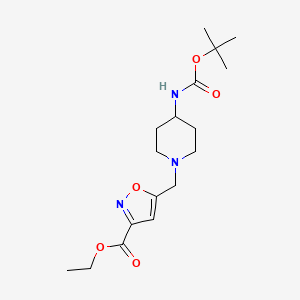
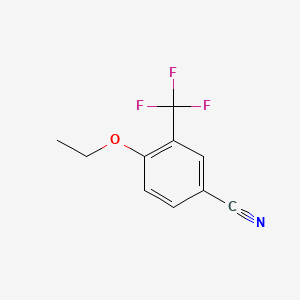
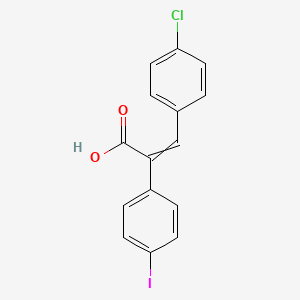
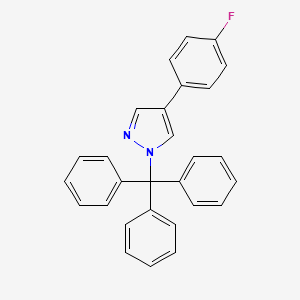
![2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398609.png)
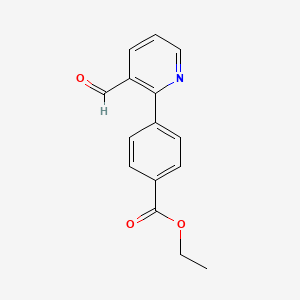
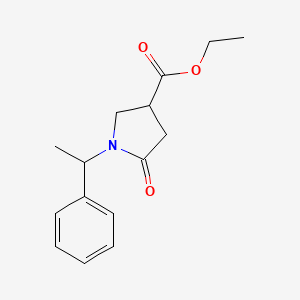
![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)
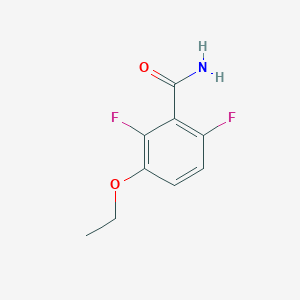
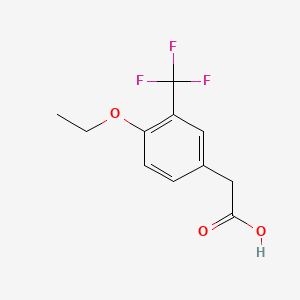
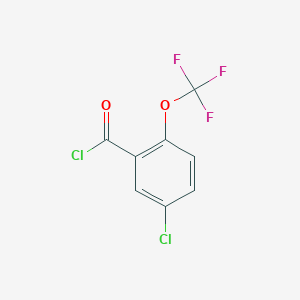
![3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398623.png)